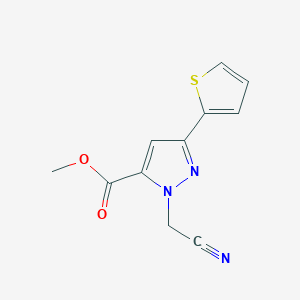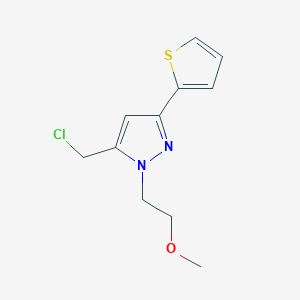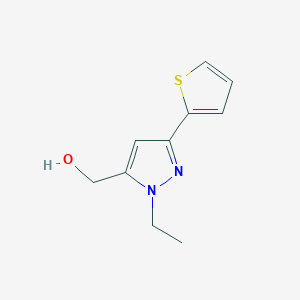
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine is a heterocyclic compound with a pyrimidine moiety. It has been designed and synthesized for potential biological activities. The pyrimidine core is known for its diverse pharmacological properties, including antimicrobial, antiviral, antitumor, and antifibrotic effects .
Scientific Research Applications
Catalysis and Polymerization
The study by Obuah et al. (2014) demonstrates the application of pyrazolylamine ligands in catalyzing the oligomerization or polymerization of ethylene, producing co-catalyst and solvent-dependent products, such as butene, hexene, and highly branched polyethylene. This work highlights the utility of these compounds in the development of novel catalytic processes for polymer production with specific properties (Obuah et al., 2014).
Synthesis of Heterocyclic Compounds
Ghaedi et al. (2015) report on the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This process facilitates the preparation of N-fused heterocycle products, showcasing the role of pyrazolyl derivatives in the efficient synthesis of complex organic molecules (Ghaedi et al., 2015).
Anticancer Research
Alam et al. (2018) designed and synthesized a series of novel pyrazolyl pyrazoline and aminopyrimidine derivatives to evaluate their cytotoxicity against various human cancer cell lines. Some compounds exhibited significant cytotoxicity, highlighting the potential of pyrazolyl derivatives as scaffolds for developing new anticancer agents (Alam et al., 2018).
Crystal Structure Analysis
Adeleke and Omondi (2022) explored the crystal structure of secondary amines derived from pyrazolyl compounds, providing insights into the molecular arrangement and potential applications in materials science and molecular engineering (Adeleke & Omondi, 2022).
properties
IUPAC Name |
2-(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-2-16-9-11(3-6-13)12(15-16)10-4-7-14-8-5-10/h4-5,7-9H,2-3,6,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYAKUGGTMUMBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














